molecular formula C7H9FN2O B3093772 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol CAS No. 1249000-44-9

2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol

Cat. No.: B3093772
CAS No.: 1249000-44-9
M. Wt: 156.16
InChI Key: CYQKGFDLKRSAOZ-UHFFFAOYSA-N
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Description

2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. While specific biological data for this compound is the subject of ongoing investigation, its core structure, which features a fluoropyridine ring linked to an aminoethanol moiety, is recognized as a valuable scaffold in drug discovery . Compounds with similar structures, such as deuterated aminothiazoles, are being explored for their potent antiviral properties, specifically as inhibitors of viral helicase-primase complexes . The presence of the fluorine atom on the pyridine ring is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This compound serves as a versatile building block for synthesizing more complex molecules. Researchers can utilize it to develop novel chemical entities or as a intermediate in structure-activity relationship (SAR) studies. The primary value of this compound lies in its potential application in developing new therapeutic agents, with its physicochemical properties making it a candidate for creating inhibitors targeting specific enzymes or receptors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-fluoropyridin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQKGFDLKRSAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 2 5 Fluoropyridin 2 Yl Amino Ethan 1 Ol and Its Analogs

Development of Efficient Synthetic Routes to 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol

The construction of the this compound backbone can be achieved through several strategic disconnections, primarily involving the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) ring and the ethanolamine (B43304) moiety. Key approaches include nucleophilic aromatic substitution (SNAr) on activated fluoropyridines and methods involving reductive amination or direct alkylation.

Optimization of Nucleophilic Substitution Reactions on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of aryl-nitrogen bonds, particularly on electron-deficient aromatic systems like fluoropyridines. The fluorine atom at the 2-position of a pyridine ring is activated towards displacement by nucleophiles. The reaction of a suitable 2-halopyridine, such as 2,5-difluoropyridine (B1303130) or 2-chloro-5-fluoropyridine (B44960), with ethanolamine is a direct approach to the target molecule.

The efficiency of this transformation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the potential use of a catalyst. For instance, in related amination reactions of 2-bromopyridines, palladium catalysts are often employed to facilitate the coupling.

A study on the first radiosynthesis of 2-amino-5-[18F]fluoropyridines detailed a palladium-catalyzed amination of 2-bromo-5-fluoropyridine (B41290) with various amines. While ethanolamine was not a substrate in this particular study, the general conditions provide a valuable starting point for optimization. The use of a palladium catalyst such as Pd2(dba)3 with a suitable phosphine (B1218219) ligand like Xphos, in the presence of a base like NaOtBu, is a common strategy for such transformations.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of 2-Bromo-5-fluoropyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
PiperidinePd2(dba)3 / XphosNaOtBuToluene10085
DimethylaminePd2(dba)3 / XphosNaOtBuToluene10075
n-ButylaminePd2(dba)3 / XphosNaOtBuToluene10078
AnilinePd2(dba)3 / XphosNaOtBuToluene10025

Data extrapolated from a study on the synthesis of 2-amino-5-[18F]fluoropyridines.

For the direct reaction of 2,5-difluoropyridine with ethanolamine, optimization would involve screening various bases (e.g., K2CO3, Cs2CO3, Et3N) and solvents (e.g., DMF, DMSO, NMP) to achieve high conversion and selectivity for the desired mono-substituted product.

Reductive Amination and Alkylation Approaches for Amine Linkage

An alternative strategy for the formation of the amine linkage is through reductive amination. This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this could involve the reaction of 2-amino-5-fluoropyridine (B1271945) with a protected form of 2-hydroxyacetaldehyde, followed by reduction.

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often preferred as they selectively reduce the imine in the presence of the carbonyl starting material.

Direct alkylation of 2-amino-5-fluoropyridine with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, represents another viable route. This reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. Optimization of this alkylation would involve screening different bases, solvents, and temperatures to maximize the yield of the desired N-alkylated product while minimizing potential side reactions, such as O-alkylation or dialkylation.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of significant interest for the development of new therapeutic agents. This can be achieved through enantioselective or diastereoselective synthetic strategies.

Enantioselective Catalysis in Chiral Aminoalcohol Formation

The synthesis of chiral β-amino alcohols is a well-established field, with numerous catalytic asymmetric methods available. One prominent approach is the asymmetric ring-opening of epoxides. A meso-epoxide can be opened with a nucleophile, such as an amine or an azide, in the presence of a chiral catalyst to yield an enantioenriched amino alcohol. For example, the asymmetric ring-opening of a suitable epoxide with 2-amino-5-fluoropyridine, catalyzed by a chiral metal-salen complex, could provide a direct route to chiral this compound. mdpi.com

Another powerful strategy is the catalytic asymmetric amination of C-H bonds. Recent advancements have shown that radical relay chaperone strategies can be employed to achieve regioselective and enantioselective C-H amination of alcohols to furnish chiral β-amino alcohols. nih.gov This method involves the transient conversion of an alcohol to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) mediated by a chiral copper catalyst.

Table 2: Chiral Catalysts for Enantioselective β-Amino Alcohol Synthesis

Reaction TypeCatalyst TypeKey Features
Asymmetric Epoxide Ring-OpeningChiral Metal-Salen ComplexesCooperative activation of epoxide and nucleophile.
Asymmetric C-H AminationChiral Copper CatalystsEnantioselective radical generation and interception.
Asymmetric Aldehyde/Imine CouplingChromium CatalystsRadical polar crossover strategy for modular synthesis. westlake.edu.cn

Diastereoselective Synthetic Strategies

Diastereoselective approaches to chiral derivatives of this compound often rely on the use of a chiral starting material or a chiral auxiliary. For instance, the addition of a nucleophile to a chiral N-(5-fluoropyridin-2-yl)imine derived from a chiral aldehyde or ketone can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the existing stereocenter in the imine.

Another strategy involves the diastereoselective addition of prochiral nucleophilic alkenes to α-chiral N-sulfonyl imines. researchgate.netnih.gov By analogy, a chiral imine derived from 5-fluoropyridin-2-amine and a chiral α-alkoxy aldehyde could react with an organometallic reagent to afford a diastereomerically enriched amino alcohol precursor. The choice of Lewis acid catalyst can significantly influence the diastereoselectivity of such additions.

Synthesis of Key Precursors and Building Blocks for this compound Frameworks

The successful synthesis of this compound and its analogs relies on the efficient preparation of key precursors and building blocks.

The primary heterocyclic precursor is 2-amino-5-fluoropyridine or a suitable 2-halo-5-fluoropyridine. The synthesis of 2-chloro-5-fluoropyridine can be accomplished through various methods, often starting from commercially available pyridine derivatives.

For the synthesis of chiral analogs, the preparation of enantiopure building blocks is essential. Chiral epoxides, which can serve as precursors to the ethanolamine moiety, can be synthesized through methods such as the Sharpless asymmetric epoxidation of allylic alcohols. Alternatively, chiral aziridines can be used as precursors. The ring-opening of a chiral N-sulfonyl aziridine (B145994) with a suitable nucleophile can proceed with high regio- and stereoselectivity to afford a chiral 1,2-diamine or amino alcohol derivative. organic-chemistry.org The synthesis of chiral 2-haloethan-1-ol derivatives can also be achieved through various stereoselective methods, providing another avenue for introducing chirality into the final molecule.

Functionalized 5-Fluoropyridine Intermediates

The synthesis of the target compound fundamentally relies on the availability and reactivity of appropriately functionalized 5-fluoropyridine intermediates. The fluorine atom at the C-5 position of the pyridine ring plays a crucial electronic role, activating the C-2 and C-6 positions towards nucleophilic aromatic substitution (SNAr). This electronic-withdrawing effect is essential for the efficient formation of the C-N bond central to the molecule's structure.

Commonly employed intermediates are 2-halo-5-fluoropyridines, such as 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine. These compounds serve as electrophilic partners in the key bond-forming reaction. The choice between a chloro or bromo derivative often depends on a balance of reactivity, cost, and availability. Fluoropyridines generally exhibit higher reactivity in SNAr reactions compared to their chloro-analogues due to the high electronegativity of fluorine, which accelerates the reaction. nih.gov

The synthesis of these intermediates can be achieved through various routes. For instance, 2-amino-5-fluoropyridine, another vital intermediate, can be prepared from 2-aminopyridine (B139424) through a sequence involving nitration, amino group protection (e.g., acetylation), reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and final deprotection. researchgate.net This multi-step process highlights the complexity involved in accessing these crucial building blocks. The strategic placement of fluorine can significantly alter the physicochemical properties of the final molecules, enhancing aspects like metabolic stability and binding affinity, which is why these intermediates are highly valued in drug discovery. nbinno.com

Table 1: Key 5-Fluoropyridine Intermediates and Their Synthetic Roles
IntermediateChemical StructureRole in SynthesisCommon Precursors
2-Chloro-5-fluoropyridineCl-C₅H₃N-FElectrophile in SNAr reaction2-Hydroxypyridine, 2-Aminopyridine
2-Bromo-5-fluoropyridineBr-C₅H₃N-FHighly reactive electrophile in SNAr and cross-coupling reactions2-Aminopyridine, Pyridine N-oxides
2-Amino-5-fluoropyridineNH₂-C₅H₃N-FStarting material for conversion to halo- or other functionalized pyridines2-Aminopyridine

Exploitation of Aminoalcohol Synthons

The aminoalcohol component of the target molecule is introduced using a synthon that provides both the nucleophilic amino group and the hydroxyl-bearing ethyl chain. The most direct and commonly used synthon for this purpose is 2-aminoethan-1-ol (ethanolamine). This bifunctional molecule is readily available and possesses a primary amine that is sufficiently nucleophilic to attack the electron-deficient C-2 position of the activated 5-fluoropyridine ring.

The reaction is a classic SNAr, where the amino group of ethanolamine displaces the leaving group (typically a halide) on the pyridine ring. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide generated during the reaction, driving the equilibrium towards product formation. The hydroxyl group of ethanolamine typically does not interfere with the reaction, as the primary amine is a significantly stronger nucleophile under these conditions.

Alternative strategies could involve using protected aminoalcohols or employing multi-step sequences where the alcohol functionality is introduced later. nih.gov However, the direct use of 2-aminoethan-1-ol represents the most atom-economical approach. The development of catalytic systems, such as those using ruthenium or cobalt complexes for coupling aminoalcohols with other molecules, showcases advanced methods for forming C-N bonds, although direct SNAr remains the most prevalent for this specific transformation. rsc.orgresearchgate.net

Process Intensification and Scalability Considerations in this compound Synthesis

Moving from laboratory-scale synthesis to industrial production requires careful consideration of process efficiency, safety, and cost. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key.

Continuous Flow Synthesis Techniques

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing for the synthesis of this compound. The SNAr reaction between a 2-halo-5-fluoropyridine and ethanolamine can be highly exothermic. Flow reactors provide superior heat transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and preventing the formation of thermal hotspots that could lead to side reactions or unsafe conditions. scribd.com

Other benefits include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or energetic reactions.

Improved Yield and Purity: Precise control over residence time, temperature, and stoichiometry can minimize the formation of byproducts. researchgate.net

Scalability: Production can be scaled up by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. nih.gov

Telescoping: Multiple reaction steps can be combined into a single continuous sequence without isolating intermediates, reducing waste and processing time. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for the SNAr Reaction
ParameterBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by vessel surface area; risk of hotspotsExcellent; high surface-area-to-volume ratio
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small internal volumes
Control Difficult to precisely control mixing and temperature gradientsPrecise control over residence time, temperature, and mixing
Scalability Challenging; requires re-optimizationStraightforward via extended operation or numbering-up
Productivity Lower space-time yieldHigher space-time yield and potential for automation

A study on the synthesis of the related compound 2-[methyl(pyridin-2-yl)amino]ethanol demonstrated that a continuous flow process in a microreactor could achieve significantly higher productivity compared to a batch reactor. researchgate.net This provides a strong precedent for the successful application of flow technology to the synthesis of this compound.

Green Chemistry Principles in Reaction Design

The design of the synthesis for this compound can be significantly improved by applying the principles of green chemistry, aiming to reduce the environmental impact of the chemical process. nih.gov

Key principles applicable to this synthesis include:

Waste Prevention: The SNAr reaction itself can be highly atom-economical. Optimizing reaction conditions to achieve high yields minimizes the formation of waste. researchgate.net

Atom Economy: The ideal SNAr reaction between 2-halo-5-fluoropyridine and ethanolamine incorporates most atoms from the reactants into the final product. The main byproduct is a salt (e.g., HCl or HBr), which is relatively benign.

Safer Solvents and Auxiliaries: Traditional SNAr reactions often use polar aprotic solvents like DMF or DMSO. Green chemistry encourages the exploration of safer alternatives, such as greener solvent options or even conducting the reaction neat (without solvent) if feasible, as has been shown for similar reactions. researchgate.net

Energy Efficiency: Continuous flow reactors can be more energy-efficient due to better heat integration and reduced heating/cooling cycles compared to batch reactors. researchgate.net Conducting reactions at ambient temperature and pressure is the ideal, though often not practical.

Use of Renewable Feedstocks: While the core pyridine structure is derived from petrochemical sources, there is growing research into producing chemical feedstocks from biomass. greenchemistry-toolkit.org

Reduce Derivatives: The direct reaction of 2-halo-5-fluoropyridine with ethanolamine avoids the need for protecting groups on the amine or alcohol, which would add steps and generate waste, adhering to the principle of reducing unnecessary derivatization. nih.gov

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally friendly, aligning with modern standards for chemical manufacturing.

Structure Activity Relationship Sar and Molecular Design Principles for 2 5 Fluoropyridin 2 Yl Amino Ethan 1 Ol Derivatives

Elucidation of Structural Determinants for Biological Activity

Understanding the fundamental contributions of each component of the 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol scaffold is crucial for predicting and enhancing its biological activity. This involves a detailed analysis of the fluorine substituent's effects and the conformational flexibility of the side chain.

Impact of Fluorine Substitution on Electronic and Steric Properties

The strategic placement of a fluorine atom at the 5-position of the pyridine (B92270) ring significantly influences the molecule's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profiles. Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect.

Electronic Effects:

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for altering a compound's ionization state at physiological pH, thereby affecting its solubility, cell permeability, and interaction with target proteins.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. cambridgemedchemconsulting.com Substituting a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com This often leads to an increased half-life and improved bioavailability of the drug candidate.

Target Interactions: The introduction of fluorine can alter the electronic landscape of the pyridine ring, potentially leading to more favorable interactions with the target protein, such as dipole-dipole or quadrupole interactions.

Steric Properties: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This minimal steric footprint allows it to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance that might disrupt binding to a biological target. nih.gov This property is advantageous as it allows for the modulation of electronic properties with minimal structural perturbation. nih.gov

Conformational Analysis of the Aminoethanol Moiety

The aminoethanol side chain possesses significant conformational flexibility due to the presence of rotatable single bonds (C-C, C-N, C-O). The spatial arrangement of the amine and hydroxyl groups is a critical determinant of biological activity, as it dictates how the molecule presents its key interacting groups to a target receptor or enzyme.

Conformational analysis, the study of the different energy levels associated with various 3D arrangements, is essential. libretexts.orgchemistrysteps.com The relative orientation of the substituents along the central C-C bond can be visualized using Newman projections, which typically show staggered conformations to be more energetically favorable than eclipsed conformations due to reduced steric and torsional strain. chemistrysteps.comunacademy.com

A key conformational feature of the aminoethanol moiety is its potential to form intramolecular hydrogen bonds. A hydrogen bond could form between the hydroxyl proton and the lone pair of electrons on the secondary amine nitrogen, or with the pyridine ring nitrogen. Such interactions can lock the side chain into a more rigid, lower-energy conformation, which may be the "bioactive conformation" required for optimal target binding. nih.gov Understanding these conformational preferences is vital for designing more potent and selective analogs. imperial.ac.uk

Rational Design and Synthesis of this compound Analogs

Rational drug design leverages the understanding of SAR to systematically modify a lead compound to improve its therapeutic properties. For the this compound scaffold, modifications can be targeted at the pyridine core and the amino side chain.

Pyridine Ring Modifications and Bioisosteric Replacements

The 5-fluoropyridine ring is a key component, often involved in critical interactions with biological targets. Modifications can range from adding other substituents to complete replacement of the ring system.

Bioisosterism is a strategy in medicinal chemistry for replacing one functional group with another that has similar physicochemical or topological properties. cambridgemedchemconsulting.com The goal is to create a new molecule with improved properties, such as enhanced potency, better selectivity, or a more favorable metabolic profile.

Original Moiety Potential Bioisostere Rationale for Replacement
5-FluoropyridinePyrimidine (B1678525)Introduce an additional hydrogen bond acceptor; modulate electronics and solubility.
5-Fluoropyridine5-ChloropyridineAlter halogen bonding potential and lipophilicity.
5-FluoropyridinePhenylacetonitrileMimic the hydrogen bond accepting ability of the pyridine nitrogen while altering core scaffold.
5-FluoropyridineThiazole (B1198619)Modify ring electronics, size, and potential for different vector orientations of substituents.
5-FluoropyridineBicyclo[1.1.1]pentaneIntroduce a saturated, rigid core to improve metabolic stability and explore non-aromatic chemical space. enamine.net

These modifications allow for a systematic exploration of the chemical space around the core scaffold to optimize interactions with the target.

Variation of the Amino Side Chain and Linker Chemistry

The aminoethanol side chain provides key hydrogen bonding donors (NH and OH) and a flexible linker. Its modification is a powerful tool for fine-tuning a compound's activity and properties.

Potential Modifications:

Linker Homologation: Extending the linker from ethanolamine (B43304) to propanolamine (B44665) can alter the distance between the pyridine core and the terminal hydroxyl group, potentially allowing the molecule to access different regions of a binding pocket.

N-Alkylation: Introducing small alkyl groups (e.g., methyl) on the secondary amine can modulate its basicity and hydrogen bond donating capacity. This can also impact lipophilicity and metabolic stability.

Hydroxyl Group Modification: The primary alcohol can be converted to an ether or ester to remove its hydrogen bond donating ability and increase lipophilicity. It can also be replaced with other functional groups like a carboxylic acid or an amide to introduce different interaction capabilities.

Chirality: The carbon atom bearing the hydroxyl and amino groups is a chiral center. Synthesizing and testing individual enantiomers is critical, as biological targets are chiral, and often only one enantiomer is responsible for the desired activity.

Modification Type Example Design Rationale
Linker Extension3-[(5-Fluoropyridin-2-yl)amino]propan-1-olChange spacing and vector for hydroxyl interaction.
N-Alkylation2-{[Methyl(5-fluoropyridin-2-yl)]amino}ethan-1-olReduce H-bond donation; increase lipophilicity.
O-Alkylation2-{[ (5-Fluoropyridin-2-yl)amino]ethoxy}methaneRemove H-bond donation; probe for hydrophobic pocket.
Functional Group Replacement2-[(5-Fluoropyridin-2-yl)amino]acetamideReplace alcohol with a more metabolically stable H-bond donor/acceptor.

Structure-Based Drug Design Approaches Utilizing the this compound Scaffold

Structure-based drug design (SBDD) uses high-resolution structural information of a biological target, typically from X-ray crystallography or NMR, to guide the design of potent and selective inhibitors. The this compound scaffold is well-suited for SBDD, particularly in the context of protein kinase inhibitors. nih.govcuni.czmdpi.com

Many kinase inhibitors utilize a 2-aminopyridine (B139424) or a similar hinge-binding motif. mdpi.com In a hypothetical kinase target, the scaffold could adopt a binding mode where:

The 2-aminopyridine moiety acts as a "hinge-binder," forming one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region.

The 5-fluorophenyl group projects into a hydrophobic pocket, where the fluorine atom can enhance binding affinity through favorable electronic interactions.

The aminoethanol side chain extends towards the solvent-exposed region or a ribose pocket. This allows for modifications to improve selectivity or physicochemical properties, such as solubility, without disrupting the core binding interactions. nih.gov

A SBDD campaign would involve co-crystallizing the lead compound with the target kinase. The resulting structure would provide a detailed map of the binding interactions, revealing opportunities for optimization. For instance, if the hydroxyl group is near an unexploited hydrophobic pocket, it could be replaced with a group that can better occupy that space. If the terminal alcohol is making a non-essential interaction, it could be conjugated to a fluorophore for use as a bioimaging probe. nih.gov

Molecular Fragment Potential Interaction with Kinase Active Site SBDD Strategy
Pyridine NitrogenHydrogen bond acceptorMaintain or replace with bioisostere to preserve hinge binding. mdpi.com
Amino Group (NH)Hydrogen bond donorMaintain for hinge binding; alkylate to probe for nearby hydrophobic space.
5-Fluorophenyl GroupHydrophobic interactions; halogen bondingSubstitute ring to optimize van der Waals and electronic complementarity with pocket.
Hydroxyl Group (OH)Hydrogen bond donor/acceptorModify to improve solubility or target specific residues in the solvent-front region for selectivity.

Through iterative cycles of design, synthesis, and structural analysis, SBDD can efficiently transform a promising scaffold like this compound into a highly optimized clinical candidate.

Ligand-Protein Interaction Profiling and Hotspot Mapping

The biological activity of a compound is contingent upon its binding to a specific protein target. Ligand-protein interaction profiling involves the systematic characterization of the non-covalent forces that govern this molecular recognition process. nih.gov For derivatives of this compound, key interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

The core structure presents several key features for interaction:

5-Fluoropyridine Ring: The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. The pyridine nitrogen acts as a hydrogen bond acceptor. The fluorine atom can form halogen bonds or specific polar contacts, contributing to binding affinity and selectivity.

Amino Linker: The secondary amine is a critical hydrogen bond donor, forming a crucial anchor point with hydrogen bond acceptor residues (e.g., Aspartate, Glutamate, or the backbone carbonyl of an amino acid).

Ethanol (B145695) Side Chain: The terminal hydroxyl group serves as both a hydrogen bond donor and acceptor, allowing for versatile interactions within the binding site.

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are used to analyze these interactions in detail. nih.gov By modeling the docking of a series of derivatives into a target's active site, researchers can build a comprehensive interaction profile.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound Derivatives

CompoundModificationKey Interacting Residues (Hypothetical Target)Observed Interaction Types
Lead Compound NoneAsp120, Tyr250, Phe180H-Bond (NH), H-Bond (OH), π-π Stacking
Derivative A -OH to -OCH₃Asp120, Tyr250, Phe180H-Bond (NH), Hydrophobic, π-π Stacking
Derivative B -F to -ClAsp120, Tyr250, Phe180, Leu182H-Bond (NH), H-Bond (OH), π-π Stacking, Halogen Bond
Derivative C N-methylationTyr250, Phe180H-Bond (OH), π-π Stacking

Hotspot Mapping is a computational technique used to identify energetically crucial regions within a protein's binding site. researchgate.netcore.ac.uk These "hotspots" are pockets or residues that contribute disproportionately to the binding free energy. researchgate.net By aligning the key functional groups of the this compound scaffold with these identified hotspots, medicinal chemists can rationally design modifications to maximize binding affinity. nih.gov For instance, if a hydrophobic hotspot is identified, extending the ethanol side chain with an alkyl group could be a viable strategy. Conversely, identifying an unoccupied pocket with hydrogen bonding potential could guide the introduction of additional polar groups. nih.gov

Pharmacophore Modeling and Scaffold Hopping Strategies

Pharmacophore modeling is a cornerstone of rational drug design that distills the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for an active series of this compound derivatives would typically include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and aromatic rings (AR).

A potential pharmacophore model based on the lead scaffold could be defined by:

An aromatic ring feature corresponding to the fluoropyridine moiety.

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrogen bond donor feature from the secondary amine.

A hydrogen bond donor/acceptor feature from the terminal hydroxyl group.

This model serves as a 3D query to screen virtual libraries for structurally diverse compounds that match these essential features, potentially identifying novel active molecules. nih.govresearchgate.net

Table 2: Key Pharmacophoric Features of the this compound Scaffold

Pharmacophoric FeatureStructural OriginPotential InteractionImportance for Activity
Aromatic Ring (AR)Fluoropyridine Ringπ-π Stacking, Hydrophobic InteractionsHigh
Hydrogen Bond Acceptor (HBA)Pyridine NitrogenH-Bond with donor residuesHigh
Hydrogen Bond Donor (HBD)Amino Linker (N-H)H-Bond with acceptor residuesCritical
Hydrogen Bond Donor/AcceptorHydroxyl Group (-OH)H-Bond with donor/acceptor residuesModerate to High
Halogen Bond AcceptorFluorine AtomInteraction with electrophilic sitesModerate (Selectivity)

Scaffold hopping is a creative strategy in medicinal chemistry aimed at discovering new, patentable core structures (scaffolds) while preserving the essential pharmacophoric features of a known active compound. uniroma1.itnih.gov This approach is valuable for improving properties like solubility or metabolic stability, or for exploring new intellectual property space. nih.gov

Starting from the 2-aminopyridine core of this compound, several scaffold hopping strategies could be employed. This often involves replacing the central heterocyclic ring with a bioisostere—a different functional group that retains similar physical and chemical properties, allowing it to engage in comparable interactions with the target protein.

Table 3: Potential Scaffold Hopping Strategies for the 2-Aminopyridine Core

Original ScaffoldPotential Hopped ScaffoldRationale
2-Aminopyridine2-AminopyrimidineThe pyrimidine ring retains an aromatic character and a hydrogen bond accepting nitrogen, mimicking the original scaffold's interactions. nih.gov
2-Aminopyridine7-AzaindoleThis bicyclic system can present the key amino group and aromatic surface in a conformationally restricted manner, potentially increasing affinity.
2-AminopyridineAminothiazoleThe thiazole ring is a common bioisostere for pyridine, maintaining aromaticity and offering different electronic properties and vector orientations for substituents.

By combining pharmacophore modeling with scaffold hopping, researchers can effectively navigate chemical space to identify next-generation derivatives with superior therapeutic profiles. namiki-s.co.jp

Computational Chemistry and Chemoinformatics in the Study of 2 5 Fluoropyridin 2 Yl Amino Ethan 1 Ol

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanical and molecular mechanics calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the prediction of electronic structure, reactivity, and conformational preferences, which are crucial for assessing a compound's potential applications.

Electronic Structure Properties and Reactivity Prediction

Detailed studies on the electronic structure of 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol, which would include analyses of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and atomic charges, are not currently available in peer-reviewed literature. Such studies would provide valuable insights into the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack, and its ability to participate in hydrogen bonding and other non-covalent interactions.

Conformational Landscapes and Energy Minimization

The flexibility of the ethanolamine (B43304) side chain in this compound suggests a complex conformational landscape. A thorough conformational analysis would involve systematic or stochastic searches to identify low-energy conformers. Subsequent energy minimization using methods like Density Functional Theory (DFT) would refine these structures and provide their relative stabilities. However, specific research detailing the conformational preferences and the results of energy minimization for this compound has not been published.

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

Molecular dynamics simulations are instrumental in exploring the dynamic behavior of a ligand when it interacts with a biological target, such as a protein or enzyme. These simulations can reveal the stability of binding, the nature of intermolecular interactions, and the influence of the surrounding solvent.

Characterization of Binding Interactions and Stability

For a compound like this compound, MD simulations could elucidate its binding mode within a specific protein's active site. This would involve analyzing the trajectory of the simulation to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions that contribute to the stability of the ligand-protein complex. At present, there are no published MD simulation studies featuring this specific compound bound to a biological target.

Cheminformatics and Virtual Screening Applications

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds. Virtual screening, a key application, involves the computational screening of extensive compound libraries to identify potential drug candidates. While this compound may be present in various chemical databases used for virtual screening, specific studies highlighting its inclusion or performance in such campaigns have not been reported. The physicochemical properties of this compound, as computed in public databases like PubChem, can be used to assess its drug-likeness based on established filters like Lipinski's rule of five.

Table of Computed Properties for this compound

PropertyValueSource
Molecular FormulaC7H9FN2OPubChem
Molecular Weight156.16 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area59.1 ŲPubChem

Chemical Space Exploration for this compound Derivatives

Chemical space exploration involves the generation and evaluation of a vast number of virtual molecules derived from a parent structure. For this compound, this process can identify derivatives with potentially enhanced biological activity, improved physicochemical properties, and better drug-like characteristics. By systematically modifying different parts of the parent molecule, researchers can navigate the chemical space to uncover promising new drug candidates.

The exploration of the chemical space around this compound can be achieved by introducing various substituents at different positions on the pyridine (B92270) ring and the ethanolamine side chain. For instance, modifications could include the introduction of different functional groups to alter the electronic and steric properties of the molecule. The resulting virtual library of derivatives can then be computationally screened for properties of interest.

Compound IDModificationRationale for ModificationPredicted Molecular Weight (g/mol)Predicted LogP
FPE-001Methylation of the hydroxyl groupIncrease lipophilicity and metabolic stability.185.211.45
FPE-002Replacement of fluorine with chlorineAlter electronic properties and potential for halogen bonding.187.631.62
FPE-003Addition of a methyl group to the pyridine ringInvestigate steric effects on receptor binding.185.211.78
FPE-004Introduction of a carboxylic acid group on the ethanolamine side chainIncrease polarity and potential for new interactions.215.180.89

Predictive Modeling of Drug-Like Properties (excluding safety)

Predictive modeling plays a crucial role in assessing the drug-like properties of new chemical entities. These models use computational algorithms to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential as a drug. By predicting these properties early in the discovery process, researchers can prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

For this compound and its derivatives, various computational models can be employed to predict key drug-like properties. These models are often based on quantitative structure-property relationships (QSPR), which correlate a molecule's structural features with its physicochemical and biological properties. nih.gov Machine learning algorithms are increasingly used to build more accurate and robust predictive models. nih.gov

The predictions for this compound suggest that it possesses favorable drug-like properties. Its moderate molecular weight and balanced lipophilicity fall within the ranges typically associated with good oral bioavailability. eurekaselect.com Computational models can further refine this assessment by providing quantitative estimates of properties such as aqueous solubility, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes.

Compound IDPredicted Aqueous Solubility (logS)Predicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier PermeationPredicted CYP2D6 Inhibition
This compound-2.592LowNon-inhibitor
FPE-001-3.195ModerateNon-inhibitor
FPE-002-2.893LowNon-inhibitor
FPE-003-2.991LowPotential inhibitor
FPE-004-1.885Very LowNon-inhibitor

Scientific Inquiry Finds Scant Data on this compound, Precluding In-Depth Mechanistic Analysis

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific biological activities of the chemical compound this compound are not publicly available. This absence of specific data prevents a thorough and scientifically accurate analysis of its mechanistic insights as requested.

While the provided outline sought a deep dive into the enzyme modulation, receptor binding, and signal transduction pathways associated with this compound and its derivatives, the foundational research to support such an article appears to be unpublished or not yet conducted. An exhaustive review of available information did not yield any specific studies investigating the interaction of this compound with enzyme active sites, allosteric modulation, or its effects on G-Protein Coupled Receptors like Orexin Receptors, or its potential to modulate kinase activity, such as that of CDK4/6.

The structural motifs present in this compound, namely the 2-aminopyridine (B139424) and N-substituted 2-aminoethanol groups, are found in a wide array of biologically active molecules. Derivatives of 2-aminopyridine are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities. Similarly, N-substituted 2-aminoethanol derivatives have been investigated for various therapeutic applications, including as protein kinase C inhibitors.

However, it is a fundamental principle of medicinal chemistry that the specific biological activity of a compound is highly dependent on its precise chemical structure. Extrapolating the activities of related but distinct molecules to this compound would be speculative and would not meet the standards of scientific accuracy.

Without experimental data from assays investigating enzyme kinetics, receptor binding affinities, or cellular signaling pathways, any discussion on the "Mechanistic Insights into the Biological Activity of this compound and its Derivatives" would be hypothetical. The creation of data tables and detailed research findings, as requested, is therefore not possible.

Further research, including synthesis, purification, and comprehensive biological screening of this compound, is required to elucidate its potential pharmacological profile and mechanisms of action. At present, the scientific community awaits such studies to understand the true biological significance, if any, of this particular compound.

Mechanistic Insights into the Biological Activity of 2 5 Fluoropyridin 2 Yl Amino Ethan 1 Ol and Its Derivatives

Broad-Spectrum Biological Activity and Novel Target Identification

Mitochondrial Bioenergetics and Uncoupling Mechanisms

The role of fluorinated compounds and pyridine (B92270) derivatives in modulating mitochondrial function is an area of active research. While direct studies on 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol are not yet available, the structural characteristics of the molecule provide a basis for hypothesized mechanisms of action on mitochondrial bioenergetics. The lipophilic nature of the fluoropyridine moiety could facilitate its passage across mitochondrial membranes.

It is theorized that compounds with such structures may act as protonophores, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis. This process, known as mitochondrial uncoupling, dissipates the proton gradient, leading to an increase in oxygen consumption and heat production. The potential for this compound to act as a mitochondrial uncoupler warrants further investigation, as this mechanism is implicated in various physiological and pathological processes.

Further research is required to elucidate the precise effects of this compound on mitochondrial respiration and ATP production.

Mechanisms of Antiviral Action

Pyridine derivatives have been recognized for their broad-spectrum antiviral activities. The incorporation of a fluorine atom into the pyridine ring can significantly enhance the biological activity and metabolic stability of these compounds. The proposed antiviral mechanisms for pyridine-containing compounds often involve the inhibition of viral replication and entry into host cells.

While the specific antiviral targets of this compound have not been identified, it is plausible that it could interfere with viral enzymes essential for replication, such as polymerases or proteases. Another potential mechanism could be the disruption of viral attachment to host cell receptors, a critical step in the viral life cycle. The amino-ethanol side chain might also play a role in its interaction with viral or host cell components.

Potential Antiviral Mechanism Description
Inhibition of Viral ReplicationMay interfere with the function of viral polymerases or other enzymes necessary for the synthesis of viral genetic material.
Disruption of Viral EntryCould potentially block the interaction between viral surface proteins and host cell receptors, preventing infection.
Interference with Viral AssemblyMay inhibit the proper assembly of new viral particles within the host cell.

The precise antiviral spectrum and mechanism of action for this compound remain to be determined through dedicated virological studies.

Anti-Inflammatory Pathways and Immune Modulation

The anti-inflammatory potential of aminopyridine and amino-alcohol derivatives has been documented in various studies. These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the regulation of immune cell function.

The structure of this compound suggests it could influence key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, the compound could potentially reduce the expression of genes encoding for inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α). The fluorine substitution may also enhance its ability to interact with specific enzymes or receptors within inflammatory pathways.

Potential Anti-Inflammatory Target Effect
NF-κB Signaling PathwayInhibition could lead to decreased production of pro-inflammatory cytokines.
Cyclooxygenase (COX) EnzymesPotential to inhibit COX-1 and/or COX-2, reducing prostaglandin (B15479496) synthesis.
Immune Cell FunctionMay modulate the activity of macrophages, neutrophils, and lymphocytes.

In-depth immunological studies are necessary to confirm the anti-inflammatory properties and elucidate the specific molecular targets of this compound.

Preclinical Research Methodologies for Investigating 2 5 Fluoropyridin 2 Yl Amino Ethan 1 Ol Compounds

In Vitro Pharmacological Characterization

The initial phase of understanding the biological activity of a compound like 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol involves a suite of in vitro (laboratory-based) assays. These experiments are designed to determine how the compound interacts with its intended biological target and how it affects cellular functions.

Receptor Binding and Functional Assays for Target Engagement

To ascertain whether this compound directly interacts with a specific molecular target, such as a receptor or an enzyme, receptor binding assays are employed. These assays measure the affinity of the compound for its target. A common method is a radioligand binding assay, where a known radioactive molecule (radioligand) that binds to the target is displaced by the test compound. The concentration of the test compound required to displace 50% of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Following the confirmation of binding, functional assays are conducted to determine the compound's effect on the target's activity. These assays can classify the compound as an agonist (activator), antagonist (inhibitor), or modulator of the target's function. For example, if the target is a G-protein coupled receptor (GPCR), a functional assay might measure the downstream signaling molecules, such as cyclic AMP (cAMP) or calcium ions.

Table 1: Illustrative Data from In Vitro Binding and Functional Assays (Note: This table is a hypothetical representation of data that would be generated from such assays.)

Assay Type Target Parameter Result
Radioligand Binding Receptor X Ki (nM) 50
cAMP Accumulation Receptor X EC50 (nM) 150
Kinase Activity Enzyme Y IC50 (µM) 1.2

Cell-Based Assays for Pathway Activation or Inhibition

To understand the compound's effect in a more biologically relevant context, cell-based assays are utilized. These experiments use living cells to assess how the engagement of the target by the compound translates into a cellular response. This could involve measuring changes in gene expression, protein phosphorylation, cell proliferation, or cell death (apoptosis).

For instance, if this compound is hypothesized to inhibit a signaling pathway involved in cancer cell growth, a cell proliferation assay (such as an MTT or BrdU assay) would be performed on cancer cell lines. The results would indicate the compound's potency in inhibiting cell growth, often reported as an IC50 or GI50 value.

In Vivo Preclinical Efficacy Models

Following promising in vitro results, the investigation moves to in vivo models, typically using laboratory animals, to evaluate the compound's therapeutic potential in a living organism.

Disease-Specific Animal Models for Therapeutic Potential Evaluation

The selection of an animal model is crucial and depends on the therapeutic area for which this compound is being developed. For example, if the compound is intended as an anti-cancer agent, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. The efficacy of the compound would be assessed by measuring tumor growth inhibition over time.

For other diseases, such as neurodegenerative disorders or inflammatory conditions, transgenic or induced animal models that mimic the human disease pathology would be employed. The therapeutic effect would be evaluated based on disease-specific endpoints, such as behavioral tests, histopathological analysis, or inflammatory markers.

Biomarker Identification and Translational Studies in Animal Models

Biomarkers are measurable indicators of a biological state or condition. In preclinical studies, biomarkers are essential for demonstrating that the compound is engaging its target in the animal model and for predicting its potential efficacy in humans. These can include measurements of the target's activity in tissue samples, levels of specific proteins or metabolites in the blood, or changes detectable through imaging techniques.

Translational studies aim to bridge the gap between preclinical findings and clinical application. By identifying and validating biomarkers in animal models, researchers can establish measurable endpoints that can potentially be used in early-phase human clinical trials to assess the compound's activity.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations

Understanding the relationship between the dose of a compound, its concentration in the body over time (pharmacokinetics), and its biological effect (pharmacodynamics) is a critical component of preclinical research.

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies involve administering the compound to animals and collecting blood and tissue samples at various time points to measure its concentration. Key PK parameters include bioavailability, half-life, clearance, and volume of distribution.

Pharmacodynamic studies link the concentration of the compound to its therapeutic effect. By correlating the PK profile with efficacy data from animal models and biomarker measurements, researchers can establish a dose-response relationship and gain insights into the required exposure levels for a therapeutic effect.

Table 2: Representative Preclinical Pharmacokinetic Parameters (Note: This table is a hypothetical representation of data that would be generated from such studies.)

Parameter Unit Value (e.g., in Mouse)
Bioavailability (Oral) % 60
Half-life (t1/2) hours 4.5
Clearance (CL) mL/min/kg 25
Volume of Distribution (Vd) L/kg 2.0

Emerging Research Directions and Future Perspectives for 2 5 Fluoropyridin 2 Yl Amino Ethan 1 Ol

Advanced Chemical Synthesis of Complex Analogs for Enhanced Selectivity

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity towards its intended biological target. For the 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol scaffold, the focus of synthetic chemistry is shifting towards the creation of more complex and structurally diverse analogs to achieve superior selectivity and minimize off-target effects. Modern synthetic strategies are being employed to move beyond simple substitutions and explore a wider chemical space.

Advanced methodologies such as multicomponent reactions (MCRs) are gaining traction for their efficiency in generating molecular complexity from simple starting materials in a single step. nih.govresearchgate.net These one-pot procedures are ideal for building libraries of diverse aminopyridine derivatives. nih.govacs.org For instance, variations of the Hantzsch pyridine (B92270) synthesis or other condensation reactions can be adapted to introduce a wide range of substituents on the pyridine core and the amino-ethanol side chain. nih.gov Furthermore, transition-metal-catalyzed cross-coupling reactions, such as copper-catalyzed amination, offer mild and efficient methods for forging the key C-N bond, allowing for the incorporation of a broad spectrum of amine building blocks. researchgate.net

The generation of combinatorial libraries is a powerful approach for the systematic exploration of structure-activity relationships (SAR). imperial.ac.uk By employing solid-phase organic synthesis (SPOS) or parallel synthesis techniques, researchers can rapidly produce a large number of distinct analogs of this compound. imperial.ac.uk This high-throughput synthesis, coupled with subsequent screening, accelerates the identification of "hit" compounds with improved selectivity profiles. imperial.ac.uk Skeletal editing, an innovative strategy to modify the core ring structure, also presents an opportunity to create novel scaffolds that may exhibit unique biological activities and improved selectivity. nih.gov

Synthetic StrategyDescriptionPotential Application for the ScaffoldReference
Multicomponent Reactions (MCRs)One-pot reactions where three or more reactants combine to form a product containing substantial parts of all starting materials.Efficiently generate a diverse library of analogs with varied substituents on the pyridine ring and side chain. nih.govresearchgate.net
Transition-Metal CatalysisUse of metal catalysts (e.g., copper, palladium) to facilitate bond formations under mild conditions.Facilitate the coupling of various amines to the fluoropyridine core, expanding the accessible chemical space. researchgate.net
Combinatorial ChemistrySystematic and repetitive covalent connection of a set of different "building blocks" to each other to form a large array of final compounds.Rapidly generate large libraries for high-throughput screening to identify leads with enhanced selectivity. imperial.ac.uk
Skeletal EditingPrecise modification of the core heterocyclic ring system to produce other (hetero)arenes.Create novel core structures based on the aminopyridine motif, potentially leading to new intellectual property and improved properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the design and optimization of novel therapeutics based on the this compound scaffold. rsc.orgnih.govacs.org These computational approaches can process vast datasets of chemical and biological information to predict the properties of new molecules, thereby reducing the time and cost associated with traditional trial-and-error methods. benthamscience.com

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govbenthamscience.com By training algorithms on existing data for aminopyridine analogs and their biological activities, ML can build predictive models that correlate specific structural features with potency and selectivity. nih.gov These models can then be used to virtually screen large libraries of potential analogs, prioritizing the most promising candidates for synthesis and testing. benthamscience.com

AI/ML ApplicationDescriptionRelevance to Scaffold OptimizationReference
Virtual ScreeningComputational screening of large libraries of virtual compounds to identify molecules that are most likely to bind to a drug target.Rapidly identifies promising analogs for synthesis, saving time and resources. benthamscience.com
QSAR ModelingStatistical models that relate the quantitative chemical structure of a compound to its biological activity.Predicts the potency and selectivity of new analogs, guiding the design of more effective compounds. nih.gov
De Novo DesignGenerative models that create novel molecular structures with desired properties.Designs entirely new analogs optimized for specific targets, potentially leading to breakthrough discoveries. nih.gov
ADMET PredictionPredicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates.Identifies potential liabilities early in the discovery process, improving the chances of clinical success. researchgate.net

Exploration of Novel Biological Targets and Polypharmacology

While the aminopyridine scaffold is often associated with the inhibition of protein kinases, a significant future direction is the exploration of novel biological targets and the intentional design of polypharmacology. nih.govnih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, can be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated. nih.gov

The this compound scaffold can be considered a "privileged structure," meaning it is capable of binding to multiple biological targets. nih.gov Indeed, different aminopyridine derivatives have been shown to inhibit a range of kinases, including Janus kinase 2 (JAK2), FMS kinase, VEGFR-2, and HER-2. nih.govnih.govmdpi.com The future exploration of this scaffold will involve systematically screening it against broader panels of biological targets to uncover novel activities. Techniques such as chemical proteomics and thermal proteome profiling can identify direct protein targets of a compound within a complex cellular environment.

This exploration may reveal that analogs of this compound have utility beyond oncology, potentially in inflammatory diseases, neurodegenerative disorders, or infectious diseases. nih.gov For example, related heterocyclic compounds have shown activity against a variety of targets, highlighting the versatility of this chemical class. researchgate.netmdpi.com The challenge and opportunity for medicinal chemists will be to design analogs with a desired polypharmacological profile—engaging a specific set of targets to achieve a synergistic therapeutic effect while avoiding interactions that could lead to toxicity. nih.gov This represents a shift from the traditional "one drug, one target" paradigm to a more nuanced, systems-based approach to drug discovery. nih.gov

Potential Target ClassRationale / ExampleTherapeutic AreaReference
Protein KinasesAminopyridine is a well-known hinge-binding motif. Analogs inhibit JAK2, FMS, VEGFR-2, etc.Cancer, Inflammation nih.govnih.govmdpi.com
G-Protein Coupled Receptors (GPCRs)Heterocyclic scaffolds frequently interact with GPCRs.Neuroscience, Metabolism nih.gov
Ion ChannelsSmall molecule modulators of ion channels often contain nitrogen heterocycles.Cardiovascular, Neuroscience researchgate.net
Enzymes (non-kinases)The scaffold could be adapted to fit the active sites of various enzymes.Infectious Diseases, Metabolic Disorders asbmb.org

Development of Research Probes and Chemical Biology Tools based on the Scaffold

To fully understand the therapeutic potential and mechanism of action of this compound and its analogs, it is crucial to develop chemical biology tools derived from this scaffold. These research probes are indispensable for identifying biological targets, validating drug-target engagement in cells, and visualizing the compound's distribution in biological systems.

A key strategy is the development of fluorescent probes. nih.govresearchgate.net The aminopyridine core itself can serve as a fluorophore, and its properties can be tuned through chemical modification. nih.govresearchgate.net Alternatively, a known fluorophore, such as a BODIPY dye, can be appended to the parent molecule at a position that does not interfere with its biological activity. biorxiv.org Such probes can be used in fluorescence microscopy to visualize the subcellular localization of the compound or in flow cytometry to quantify target engagement. Some aminopyridine scaffolds have been used in "click-and-probing" applications, where the probe's fluorescence is activated upon binding to its target. nih.gov

Another important class of tools is affinity-based probes for target identification. This involves modifying the scaffold with a reactive group (e.g., a photo-crosslinker) and an enrichment handle (e.g., biotin). Upon binding to its protein target(s) and exposure to UV light, the probe forms a covalent bond. The biotin (B1667282) tag then allows for the isolation of the protein-probe complex for identification by mass spectrometry. This approach is invaluable for confirming on-target engagement and discovering novel off-targets. The development of such chemical biology tools will be essential for elucidating the complex biology of the this compound scaffold and advancing its derivatives toward clinical applications. nih.gov

Type of ProbeModificationPrimary ApplicationReference
Fluorescent ProbeAttachment of a fluorophore (e.g., BODIPY, Cy5) or utilization of the intrinsic fluorescence of the scaffold.Bioimaging, visualizing subcellular localization, and quantifying target engagement in live cells. nih.govnih.gov
Affinity-Based ProbeIncorporation of a biotin tag for enrichment and a photo-reactive group for covalent crosslinking.Target identification and validation through pull-down experiments followed by mass spectrometry. nih.gov
Radiolabeled AnalogIncorporation of a radionuclide (e.g., 3H, 14C, 18F).In vivo imaging (PET), and quantitative analysis of drug distribution and metabolism. nih.gov
"Click-and-Probing" ToolIncorporation of a bioorthogonal handle (e.g., azide, alkyne) that becomes fluorescent upon reaction.Detecting and imaging biological processes with high signal-to-noise ratio. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or C-N bond-forming reactions. A continuous flow reactor system (as used for structurally similar compounds) improves yield by enhancing mixing and heat transfer . Catalyst selection (e.g., Pd/C for hydrogenation) and solvent polarity adjustments (e.g., DMF for polar intermediates) are critical for minimizing side products. Reaction progress should be monitored via TLC or LC-MS to optimize stoichiometry and temperature .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (SHELXL for refinement) is the gold standard for structural elucidation . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR to confirm fluoropyridine substitution and 1H^{1}\text{H} NMR for hydroxyl/amine proton identification.
  • HRMS : To verify molecular weight (expected: ~183.17 g/mol based on similar fluoropyridine derivatives) .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer : Solubility can be assessed in DMSO, ethanol, and water (with sonication). Stability studies should include:

  • pH dependence : Test degradation in acidic/basic buffers via HPLC.
  • Thermal analysis : DSC/TGA to determine melting points (note: purity impacts reported values, as seen in similar compounds) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model transition states and electron density maps. Focus on:

  • Fukui indices : Identify nucleophilic/electrophilic sites on the fluoropyridine ring.
  • Solvent effects : Use COSMO-RS to simulate polar aprotic vs. protic solvent interactions .

Q. What strategies resolve contradictions in reported biological activity data for fluoropyridine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability). Mitigation steps:

  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests).
  • Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be characterized mechanistically?

  • Methodological Answer : Employ biophysical techniques:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KdK_d, kon/koffk_{on}/k_{off}).
  • X-ray co-crystallography : Resolve binding modes (e.g., π-π stacking with aromatic protein residues, as seen in related pyridine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.